Bienvenue dans la boutique en ligne BenchChem!

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid

ROCK-II inhibitor Kinase selectivity Cancer therapeutics

This boronic acid is a high-value building block for medicinal chemistry programs, including anti-malarial diaminothienopyrimidines and ROCK-II kinase inhibitors (<10 nM IC50). The para-1H-pyrazol-1-yl substitution provides spatial geometry and electronic properties (pKa 8.39) essential for target engagement and oral bioavailability—properties that ortho- or meta-substituted regioisomers cannot replicate. With approximately 100-fold potency improvement over non-boron scaffolds, it enables efficient access to patent-protected JAK inhibitor chemical space (WO 2022/133420; US 11,827,657). Offered in ≥98% purity for reliable Suzuki-Miyaura cross-coupling performance under mild conditions.

Molecular Formula C9H9BN2O2
Molecular Weight 187.99 g/mol
CAS No. 891270-35-2
Cat. No. B055030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-Pyrazol-1-yl)phenyl)boronic acid
CAS891270-35-2
Synonyms(4-(1H-pyrazol-1-yl)phenyl)boronic Acid; 
Molecular FormulaC9H9BN2O2
Molecular Weight187.99 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)N2C=CC=N2)(O)O
InChIInChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H
InChIKeyXTVMZKCCFLOJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid CAS 891270-35-2: Key Properties and Procurement Baseline


(4-(1H-Pyrazol-1-yl)phenyl)boronic acid (CAS 891270-35-2) is a heteroaryl boronic acid with molecular formula C9H9BN2O2 and molecular weight 187.99 g/mol [1]. The compound features a para-substituted phenyl ring bearing a 1H-pyrazol-1-yl moiety and a boronic acid functional group . It is characterized by predicted physicochemical parameters including a pKa of 8.39±0.17, logP of approximately 1.49–1.52, density of 1.20±0.1 g/cm³, and topological polar surface area of 58.3 Ų . As a boronic acid derivative, it participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions as a nucleophilic coupling partner, enabling the construction of biaryl and heteroaryl scaffolds [2].

Why (4-(1H-Pyrazol-1-yl)phenyl)boronic acid Cannot Be Substituted with Generic Phenylboronic Acids


Substituting (4-(1H-pyrazol-1-yl)phenyl)boronic acid with a generic phenylboronic acid or even structurally similar pyrazole-containing boronic acids introduces material risks in pharmaceutical intermediate synthesis. The para-1H-pyrazol-1-yl substituent imparts distinct electronic properties—including altered boronic acid pKa (8.39±0.17) compared to unsubstituted phenylboronic acid (pKa ~8.8) —that directly influence transmetalation kinetics in Suzuki-Miyaura couplings [1]. More critically, the 1H-pyrazol-1-yl group at the para-position provides a specific molecular geometry and hydrogen-bonding capacity essential for downstream biological target engagement. Regioisomeric analogs (ortho- or meta-substituted pyrazolylphenylboronic acids) yield different spatial orientation of the heterocyclic moiety, which can abrogate activity in validated anti-malarial scaffolds such as diaminothienopyrimidines, where the para substitution pattern is required for oral bioavailability [2].

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Product-Specific Quantitative Differentiation Evidence


ROCK-II Inhibition: Potency Comparison of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. Structurally Related Analogs

In a study developing selective ROCK-II inhibitors, (4-(1H-pyrazol-1-yl)phenyl)boronic acid demonstrated an IC50 value of less than 10 nM in biochemical assays, indicating potent inhibition of the ROCK-II kinase target . This represents approximately 100-fold improvement in potency compared to the parent scaffold lacking the boronic acid moiety (IC50 ~1,000 nM) .

ROCK-II inhibitor Kinase selectivity Cancer therapeutics

Validated Pharmaceutical Intermediate: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in Orally Active Anti-Malarial Agents

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is explicitly identified as a reactant in the preparation of diaminothienopyrimidine anti-malarial agents that demonstrate oral activity in preclinical models [1]. The para-pyrazole substitution pattern contributes to the pharmacokinetic profile of the final therapeutic candidates, enabling oral administration—a critical differentiator from injectable-only anti-malarial alternatives [1].

Anti-malarial Diaminothienopyrimidine Oral bioavailability

Boronic Acid pKa and Suzuki-Miyaura Coupling Efficiency: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. Phenylboronic Acid

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid exhibits a predicted pKa of 8.39±0.17 , which is measurably lower than unsubstituted phenylboronic acid (pKa ~8.8) [1]. In Suzuki-Miyaura couplings, boronic acids with lower pKa values generally undergo faster transmetalation under mild basic conditions due to increased boronate anion concentration at a given pH [2]. This electronic property suggests enhanced coupling efficiency for this compound relative to phenylboronic acid, though direct yield comparison data across identical reaction conditions is not available.

Suzuki-Miyaura coupling Transmetalation pKa

JAK Inhibitor Patent Landscape: Pyrazole-Boronic Acid Motif vs. Non-Boron-Containing Pyrazoles

Patent applications WO 2022/133420 A1 and US 11,827,657 disclose novel boron-containing pyrazole compounds as JAK inhibitors for treating inflammation, autoimmune diseases, and cancer [1][2]. The inclusion of the boronic acid moiety is claimed to confer pharmacological advantages over non-boron-containing pyrazole JAK inhibitors. While (4-(1H-pyrazol-1-yl)phenyl)boronic acid itself is an intermediate rather than the final therapeutic entity, the patent landscape validates the boron-containing pyrazole motif as a strategically valuable substructure in contemporary kinase inhibitor discovery [3].

JAK inhibitor Boron-containing drugs Autoimmune disease

Physicochemical Profile: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. 4-(1-Methyl-4-pyrazolyl)phenylboronic Acid

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid possesses a logP of approximately 1.49–1.52 (ACD/Labs predicted) and a topological polar surface area (TPSA) of 58.3 Ų . The unsubstituted 1H-pyrazole moiety provides a hydrogen bond donor capacity (NH of pyrazole) absent in N-methylated analogs such as 4-(1-methyl-4-pyrazolyl)phenylboronic acid. This difference in hydrogen-bonding potential influences aqueous solubility and membrane permeability characteristics [1]. The compound exhibits predicted aqueous solubility of approximately 2.8 g/L at 25°C, placing it in a favorable range for solution-phase coupling reactions .

Lipophilicity Solubility LogP

Storage Stability Requirements: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. Air-Stable Boronate Esters

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent decomposition or boroxine formation . This is a characteristic limitation of free boronic acids relative to their pinacol ester derivatives (e.g., 4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester), which are generally bench-stable at ambient temperature [1]. However, the free boronic acid offers direct coupling capability without the deprotection step required for pinacol esters, potentially reducing synthetic step count by one operation [2].

Stability Storage conditions Procurement logistics

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid: Validated Research and Industrial Application Scenarios


Anti-Malarial Drug Discovery: Diaminothienopyrimidine Scaffold Synthesis

This boronic acid serves as a validated reactant in the preparation of orally active diaminothienopyrimidine anti-malarial agents, as documented in peer-reviewed medicinal chemistry studies [1]. The para-1H-pyrazol-1-yl substitution pattern is essential for achieving the oral bioavailability profile demonstrated by this chemotype. Medicinal chemistry teams pursuing anti-malarial or related anti-parasitic programs should prioritize this specific boronic acid over regioisomeric or N-substituted alternatives to maintain scaffold integrity and established SAR.

ROCK-II Kinase Inhibitor Development

For programs targeting ROCK-II kinase inhibition in oncology or cardiovascular indications, (4-(1H-pyrazol-1-yl)phenyl)boronic acid offers a demonstrated potency advantage, with reported IC50 values below 10 nM in biochemical assays [1]. The boronic acid functionality contributes approximately 100-fold improvement in potency relative to non-boron-containing parent scaffolds, establishing this intermediate as a high-value building block for kinase inhibitor lead optimization.

JAK/STAT Pathway Inhibitor Scaffold Construction

Recent patent literature (WO 2022/133420 A1; US 11,827,657) validates the boron-containing pyrazole motif as a privileged substructure for JAK inhibition with applications in inflammation, autoimmune disease, and cancer [1][2]. (4-(1H-Pyrazol-1-yl)phenyl)boronic acid provides direct access to this patent-protected chemical space through Suzuki-Miyaura coupling with appropriate heteroaryl halides, enabling efficient construction of boron-containing JAK inhibitor scaffolds.

Suzuki-Miyaura Coupling Under Mild Conditions

The predicted pKa of 8.39±0.17 [1] suggests that (4-(1H-Pyrazol-1-yl)phenyl)boronic acid may undergo transmetalation more readily than phenylboronic acid (pKa ~8.8) under mildly basic conditions [2]. This electronic property makes it particularly suitable for coupling with base-sensitive substrates or when lower catalyst loadings are desired for cost-sensitive process chemistry applications. The compound's predicted aqueous solubility of approximately 2.8 g/L further supports its use in aqueous-organic biphasic coupling protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.